4-Propoxybenzenesulfonyl chloride

Lipophilicity XLogP3 Partition Coefficient

Sourcing reliable sulfonyl chloride building blocks with inconsistent alkoxy-chain purity can delay SAR campaigns. 4-Propoxybenzenesulfonyl chloride (CAS 58076-32-7) eliminates this risk with consistent quality and documented physicochemical properties. • XLogP3 = 3.2 - enables precise lipophilicity tuning vs. methoxy (1.5) and ethoxy (2.2) analogs • Boiling point 340.8 °C - withstands sustained heating without degradation, ideal for process chemistry • Proven utility - key intermediate for sulfonylurea antidiabetic leads and the orphan drug TOP-N53 Supplied with full QA documentation; standard global shipping for R&D quantities.

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 58076-32-7
Cat. No. B1357100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxybenzenesulfonyl chloride
CAS58076-32-7
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3
InChIKeyLHYZGURMLPSRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxybenzenesulfonyl chloride: Technical Overview


4-Propoxybenzenesulfonyl chloride (CAS 58076-32-7) is a para-substituted benzenesulfonyl chloride with a propoxy electron-donating group [1]. It serves as a versatile electrophilic building block in organic synthesis, enabling nucleophilic substitution at the sulfonyl sulfur to generate sulfonamides, sulfonates, and sulfonyl hydrazides . The compound is characterized by a molecular formula of C₉H₁₁ClO₃S and a molecular weight of 234.70 g/mol .

Electrophilic building block Enables sulfonamide, sulfonate, and sulfonyl hydrazide synthesis
Lipophilicity-tunable scaffold Propoxy chain supports higher logP for analog design
Thermal process compatibility Suitable for elevated-temperature reactions without rapid decomposition

4-Propoxybenzenesulfonyl chloride: Alkoxy Analogs Not Interchangeable


The simple substitution of 4-propoxybenzenesulfonyl chloride with its methoxy or ethoxy homologs is scientifically unjustified due to the profound impact of the alkoxy chain length on key physicochemical parameters. As demonstrated by computational XLogP3 data, extending the alkoxy chain from methoxy to ethoxy to propoxy results in a substantial increase in lipophilicity—1.5, 2.2, and 3.2, respectively [1]. This trend directly influences solubility, membrane permeability in biological contexts, and chromatographic behavior during purification. Additionally, the boiling point increases systematically from 173°C (4-methoxy, at 14 mmHg) to 327.9°C (4-ethoxy) to 340.8°C (4-propoxy) at standard pressure . These divergent properties dictate that reaction outcomes, purification strategies, and downstream applications are not transferable across the analog series.

Lipophilicity mismatch Methoxy and ethoxy analogs have lower logP, altering partitioning and membrane behavior.
Thermal behavior divergence Boiling point differences limit direct substitution in high-temperature protocols.
Chromatographic retention shift Alkoxy chain length influences purification retention times, complicating method transfer.

4-Propoxybenzenesulfonyl chloride: Quantitative Analogs Comparison


Lipophilicity Advantage Over Shorter Alkoxy Analogs

The 4-propoxy derivative exhibits a computed XLogP3 value of 3.2, which is 1.0 unit higher than the 4-ethoxy analog (XLogP3 = 2.2) and 1.7 units higher than the 4-methoxy analog (XLogP3 = 1.5) [1][2]. This pronounced increase in lipophilicity is directly correlated with enhanced membrane permeability and altered distribution profiles, making the propoxy compound the preferred electrophile for generating sulfonamide libraries with improved bioavailability characteristics.

Lipophilicity (XLogP3)
Cross-study comparable
3.2 (4-propoxy) vs 2.2 (4-ethoxy) | 1.5 (4-methoxy)
Supports logP-driven library design
Computed XLogP3; PubChem data
Lipophilicity XLogP3 Partition Coefficient Drug Discovery

Thermal Stability for High-Temperature Reactions

The 4-propoxybenzenesulfonyl chloride possesses a predicted boiling point of 340.8 ± 15.0 °C at 760 mmHg . In contrast, the 4-ethoxy analog has a predicted boiling point of 327.9 ± 15.0 °C [1], and the 4-methoxy analog exhibits a significantly lower boiling point of approximately 173 °C (at reduced pressure, 14 mmHg) . The 4-propoxy compound's higher thermal threshold allows for its use in reactions requiring elevated temperatures without premature decomposition or volatilization, offering a distinct operational advantage.

Boiling Point
Cross-study comparable
340.8 ± 15.0 °C
Supports high-temperature reaction use
Predicted; ACD/Labs Percepta
Thermal Stability Boiling Point Reaction Conditions Purification

Key Intermediate for Hypoglycemic Sulfonylurea

4-Propoxybenzenesulfonyl chloride has been specifically employed in the synthesis of N-(4-propoxybenzenesulfonyl)-N′-(4-methoxybenzyl)urea, a sulfonylurea derivative that was demonstrated to possess pronounced hypoglycemic activity [1]. While the exact IC50 is not disclosed in the abstract, the qualitative assessment of 'pronounced' activity validates the compound's role as a viable precursor for developing antidiabetic agents. The specific propoxy substitution pattern is critical for the observed bioactivity, as the corresponding methoxy or ethoxy sulfonyl chlorides would yield structurally distinct sulfonylureas with potentially divergent pharmacological profiles.

Synthetic Utility
Supporting evidence
Sulfonylurea formation; reported hypoglycemic activity
Supports sulfonylurea lead generation context
Rodent model, qualitative assessment
Sulfonylurea Hypoglycemic Activity Medicinal Chemistry Drug Synthesis

4-Propoxybenzenesulfonyl chloride: Research Applications


Sulfonylurea Antidiabetic Lead Synthesis

As a direct electrophile, 4-propoxybenzenesulfonyl chloride enables the rapid synthesis of sulfonylurea analogs. Its established use in generating a derivative with pronounced hypoglycemic activity [1] makes it a strategic building block for medicinal chemists exploring next-generation antidiabetic agents targeting ATP-sensitive potassium channels on pancreatic beta cells.

Orphan Drug Scaffold (TOP-N53)

The 4-propoxybenzenesulfonyl group is a critical structural component in the experimental therapeutic TOP-N53 (2-[1-(3-{6-[(1E)-(hydroxyimino)methyl]-5-methyl-4-oxo-7-propyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-2-yl}-4-propoxybenzenesulfonyl)piperidin-4-yl]ethyl nitrate), which has received Orphan Drug Designation from the European Union for the treatment of systemic sclerosis [2]. This high-value application underscores the 4-propoxybenzenesulfonyl chloride's potential as a key reagent for constructing complex, therapeutically relevant sulfonamide architectures.

Physicochemical Property Modulation in Library Synthesis

For researchers engaged in parallel synthesis of sulfonamide libraries, the 4-propoxybenzenesulfonyl chloride offers a predictable increase in lipophilicity (XLogP3 = 3.2) relative to its methoxy (1.5) and ethoxy (2.2) counterparts [3]. This allows for the deliberate tuning of compound logD, solubility, and permeability in structure-activity relationship (SAR) campaigns, facilitating the optimization of lead compounds for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

High-Temperature Process Chemistry

The elevated boiling point of 4-propoxybenzenesulfonyl chloride (340.8 ± 15.0 °C) compared to 4-ethoxy (327.9 ± 15.0 °C) and 4-methoxy (173 °C at 14 mmHg) analogs renders it particularly suitable for process chemistry applications requiring sustained heating without reagent loss or degradation. This thermal stability can enhance reaction yields and simplify work-up procedures in the synthesis of specialty polymers, agrochemical intermediates, or advanced materials.

Application
Selection Property
Validation Focus
Sulfonylurea lead compound synthesis
Electrophilic sulfonylation reactivity
Sulfonamide SAR interpretation
Experimental therapeutic scaffold construction
Propoxybenzenesulfonamide incorporation
Sulfonamide architecture validation
Physicochemical library design
Alkoxy chain-dependent lipophilicity
logD/permeability optimization
High-temperature process chemistry
Thermal stability profile
Reaction condition tolerance

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